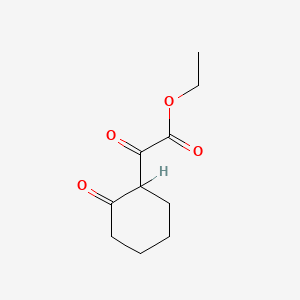

Ethyl oxo(2-oxocyclohexyl)acetate

Übersicht

Beschreibung

Ethyl oxo(2-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl oxo(2-oxocyclohexyl)acetate, also known by its CAS number 5396-14-5, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic uses.

- IUPAC Name: Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate

- Molecular Formula: C₁₀H₁₄O₄

- Molecular Weight: 198.22 g/mol

- Purity: 97% .

Biological Activity Overview

This compound exhibits several biological activities, particularly in the realm of insecticidal properties and potential therapeutic applications. Research has indicated its effectiveness as an insect growth regulator, which can disrupt the normal development of pests.

Insecticidal Activity

A study highlighted the compound's binding affinity to the ecdysone receptor (EcR), which plays a crucial role in insect molting and development. The compound showed a binding activity of 85.5% at a concentration of 40 mg/L, indicating its potential as an effective insect growth regulator .

The mechanism behind the biological activity of this compound primarily involves its interaction with hormonal pathways in insects. The compound mimics natural hormones, leading to abnormal molting and developmental malformations in target species. This action is crucial for controlling populations of agricultural pests such as Plutella xylostella (diamondback moth) .

Case Study: Insect Growth Regulation

In a controlled environment, this compound was tested against P. xylostella. The results demonstrated:

- Symptoms Observed: Abnormal molting and malformations similar to those induced by established insecticides like tebufenozide.

- Effectiveness: The compound showed strong inhibition of growth at varying concentrations, suggesting its utility as a biopesticide .

Table 1: Comparative Binding Affinity and Inhibition Rates

| Compound | Binding Affinity (%) | Inhibition Rate (%) |

|---|---|---|

| This compound | 85.5 | High |

| Tebufenozide | 93.7 | Very High |

| D-27 | 32.5 | Moderate |

Synthesis and Biocatalytic Potential

Recent advancements in synthetic methodologies have shown that this compound can be synthesized via biocatalytic processes. Using enzymes from the Old Yellow Enzyme family, researchers have achieved high stereoselectivity and conversion rates for various derivatives, making it a versatile precursor for bioactive molecules .

Future Directions and Therapeutic Applications

Given its promising biological activity, future research should focus on:

- Expanding its Application: Investigating its potential as an anti-cancer agent or in other therapeutic roles.

- Environmental Impact Studies: Assessing the ecological implications of using this compound as an insecticide.

Wissenschaftliche Forschungsanwendungen

Insecticidal Properties

Ethyl oxo(2-oxocyclohexyl)acetate has been identified as a promising insect growth regulator (IGR). Its mechanism of action involves mimicking natural hormones in insects, disrupting their normal development processes. A notable study demonstrated its binding affinity to the ecdysone receptor (EcR), crucial for insect molting. At a concentration of 40 mg/L, the compound exhibited a binding activity of 85.5%, indicating significant potential as an IGR against pests such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm) .

Case Study: Insect Growth Regulation

In controlled experiments, this compound was tested against P. xylostella. The results showed:

- Symptoms Observed: Abnormal molting and developmental malformations.

- Effectiveness: The compound inhibited growth effectively at varying concentrations, suggesting its viability as a biopesticide.

Table 1: Comparative Binding Affinity and Inhibition Rates

| Compound | Binding Affinity (%) | Inhibition Rate (%) |

|---|---|---|

| This compound | 85.5 | High |

| Tebufenozide | 93.7 | Very High |

| D-27 | 32.5 | Moderate |

Antioxidant Activity

Research has also explored the antioxidant potential of this compound. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models. This property is attributed to the cyclohexyl ring and ester moiety present in the compound, which facilitate electron donation .

Case Study: Antioxidant Efficacy

In a study assessing oxidative stress markers in cultured cells, exposure to this compound resulted in a significant reduction in reactive oxygen species (ROS), supporting its application in formulations aimed at mitigating oxidative damage.

Safety and Toxicity

While exploring its biological activities, safety profiles are critical. This compound is classified as harmful if swallowed and can cause skin irritation and serious eye irritation. These safety concerns necessitate careful handling and further studies to establish safe usage guidelines .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOFNOENHOIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-14-5 | |

| Record name | Ethyl oxo(2-oxocyclohexyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.